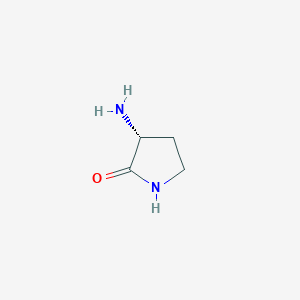
2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . The “2-(2-Bromophenyl)” part suggests the presence of a bromophenyl group attached to the second carbon of the oxazole ring. The “4,4-dimethyl” indicates two methyl groups attached to the fourth carbon of the ring. The “4,5-dihydro” part suggests that the compound is a reduced form of oxazole .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions or through the reaction of organometallic reagents with boranes . The exact method would depend on the specific substituents and their positions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For instance, the presence of an oxazole ring might contribute to the compound’s stability, while the bromophenyl group might influence its reactivity .Aplicaciones Científicas De Investigación
Polymer Functionalization
One significant application of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole derivatives is in the field of polymer science, particularly in the functionalization of polymers. Summers and Quirk (1996) discussed the novel synthesis of ω-oxazolyl polystyrene through the reaction of poly(styryl)lithium with 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole derivatives in toluene/tetrahydrofuran. This process allows for the chain-end functionalization of polystyrene with aromatic carboxyl groups, providing a pathway to develop polymers with specific end-group functionalities which can be useful in various applications, including drug delivery systems and advanced material development (Summers & Quirk, 1996).
Atom Transfer Radical Polymerization (ATRP)
In another study, Summers, Maseko, and Summers (2013) elaborated on the use of 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole in atom transfer radical polymerization (ATRP) reactions. They reported the synthesis of oxazolyl functionalized polymers using this compound, demonstrating its utility as an initiator in the polymerization of styrene by ATRP methods. This research contributes to the development of well-defined polymers with potential applications in coatings, adhesives, and other polymer materials (Summers, Maseko, & Summers, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-bromophenyl)-4,4-dimethyl-5H-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCYXINIUJNTPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186336 |
Source


|
| Record name | 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole | |
CAS RN |
32664-13-4 |
Source


|
| Record name | 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032664134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32664-13-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Bromophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














